molecular formula C15H22N2O2 B2588099 1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane CAS No. 2260936-70-5

1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane

Cat. No. B2588099
CAS RN: 2260936-70-5
M. Wt: 262.353
InChI Key: URPQRAJJRTUGSG-UHFFFAOYSA-N
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Description

“1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane” is a chemical compound. It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 262.35 . The InChI code for this compound is 1S/C15H22N2O2/c1-2-4-14(5-3-1)10-17-7-9-19-13-15(17)11-16-6-8-18-12-15/h1-5,16H,6-13H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Environmental Impact and Treatment of Pharmaceuticals

  • Environmental Fate of Benzodiazepines : Research has explored the occurrence, fate, and transformation of benzodiazepines, indicating their presence in various water sources and the efficiency of water treatment processes in removing them. The study underscores the environmental persistence of these compounds and highlights the effectiveness of combined treatment methods for their removal, also identifying novel transformation products during water treatment (Kosjek et al., 2012).

Pharmaceutical Research and Drug Development

  • Antineoplastic Agents : A review covering the discovery and development of a novel series of compounds, including benzylidene piperidones, emphasizes their potential as antineoplastic (anti-cancer) agents. These compounds exhibit significant cytotoxic properties, suggesting a pathway for the development of new cancer treatments. Their modes of action include apoptosis induction and modulation of drug resistance (Hossain et al., 2020).

Synthetic Chemistry and Chemical Properties

  • Synthetic Applications of o-Phenylenediamines : This review discusses methods for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines, highlighting the chemical versatility and broad applicability of these compounds in creating pharmacologically active molecules (Ibrahim, 2011).

Antimicrobial and Antioxidant Potential

  • Antimicrobial Scaffolds : Research on benzoxazinoids has evaluated their antimicrobial activity and potential as scaffolds for designing new antimicrobial compounds. Synthetic derivatives of benzoxazinoids have shown potent activity against pathogenic fungi and bacteria, indicating their relevance in addressing antimicrobial resistance (de Bruijn et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)10-17-7-9-19-13-15(17)11-16-6-8-18-12-15/h1-5,16H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQRAJJRTUGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)COCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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